molecular formula C14H10N2OS2 B3162337 (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one CAS No. 87736-69-4

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B3162337
CAS No.: 87736-69-4
M. Wt: 286.4 g/mol
InChI Key: VOBGCINEIKSOFY-XFXZXTDPSA-N
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Description

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a member of the 5-arylidene-2-thioxoimidazolidin-4-one family, characterized by a thioxoimidazolidinone core substituted with a phenyl group at position 3 and a thiophen-2-ylmethylidene moiety at position 4. This compound is synthesized via condensation of 2-thiohydantoin with thiophene-2-carbaldehyde under acidic or microwave-assisted conditions . Its Z-configuration at the C5 position is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

The compound’s structure has been confirmed through crystallographic studies using programs like SHELX and ORTEP-III, which are standard tools for small-molecule refinement .

Properties

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBGCINEIKSOFY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidin class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through various studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H10N2S2\text{C}_{13}\text{H}_{10}\text{N}_2\text{S}_2

Biological Activity Overview

The biological activity of (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one has been investigated primarily for its anticancer properties. The following sections summarize key findings from relevant studies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. For instance, a study evaluated the compound's effects on HepG2 liver cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.017 µM, indicating potent anticancer activity compared to standard drugs like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 µM and 5.18 µM, respectively) .

Table 1: Cytotoxicity of (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

CompoundCell LineIC50 (µM)
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-oneHepG20.017
StaurosporineHepG25.07
5-FluorouracilHepG25.18

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The treatment with this compound has been shown to enhance the expression of pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
  • PI3K/AKT Pathway Inhibition : Inhibition of the PI3K/AKT signaling pathway has been identified as a critical mechanism in mediating the anticancer effects of this compound .

In Vivo Studies

In vivo studies further corroborate the in vitro findings. Mice treated with (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one exhibited a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent against tumors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Arylidene and N3-Phenyl Groups

The biological and physicochemical properties of 5-arylidene-2-thioxoimidazolidin-4-ones are highly dependent on substituents at the C5 arylidene and N3 positions. Below is a comparative analysis of key analogs:

Compound Name C5 Arylidene Group N3 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one (Target) Thiophen-2-yl Phenyl C₁₄H₁₀N₂OS₂ 298.37 g/mol Planar geometry, π-π interactions
(5Z)-3-cyclopropyl-5-(thien-2-ylmethylene)-2-thioxoimidazolidin-4-one Thiophen-2-yl Cyclopropyl C₁₁H₁₀N₂OS₂ 250.34 g/mol Reduced steric bulk, higher solubility
(5Z)-3-phenyl-5-(pyridin-2-ylmethylene)-2-thiohydantoin Pyridin-2-yl Phenyl C₁₅H₁₁N₃OS 281.33 g/mol Enhanced H-bonding, kinase inhibition
(5Z)-5-(4-isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one 4-Isopropylbenzyl 3-Methoxyphenyl C₂₀H₂₀N₂O₂S 352.45 g/mol Increased hydrophobicity
Key Observations:
  • Hydrophobicity : Bulky substituents like 4-isopropylbenzyl () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield
SolventDMF, ethanol, or acetic acidPolar aprotic solvents enhance cyclization efficiency
CatalystSodium acetate, KOHBase catalysts improve reaction rate
Temperature80–100°CHigher temperatures favor cyclization but risk decomposition
Reaction Time2–6 hoursProlonged time increases yield but may promote side reactions

Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
A combination of spectroscopic methods is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the Z-configuration of the thiophen-2-ylmethylidene group. Distinctive deshielded signals (δ 7.5–8.2 ppm in ¹H NMR) indicate aromatic and imine protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 329.04 for C₁₄H₁₁N₂OS₂⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. Example NMR Data :

Proton Positionδ (ppm)Multiplicity
Thiophene H-3/H-47.8–7.9Doublet
Imidazolidinone NH10.2Singlet
Phenyl Ring H7.3–7.6Multiplet

Advanced Question: How can reaction conditions be optimized to resolve contradictions in yield and purity reported across studies?

Answer:
Discrepancies in yields (e.g., 45–75%) often arise from:

  • Solvent Polarity : Higher polarity solvents (DMF vs. ethanol) improve solubility of intermediates but may increase side reactions .
  • Catalyst Selection : Base catalysts (e.g., Et₃N) enhance cyclization but may deprotonate sensitive intermediates. Acidic conditions (acetic acid) favor protonation of the imine group, stabilizing the intermediate .
  • Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (DMF/ethanol) impacts purity. For example, recrystallization from DMF/ethanol yields >95% purity but lower recovery .

Q. Recommended Protocol :

Screen solvents (DMF, ethanol, acetic acid) at 80°C for 3 hours.

Use 10 mol% sodium acetate as catalyst.

Purify via gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1).

Advanced Question: What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular Docking : Targets enzymes like protein kinases or hemoglobin subunits (e.g., PDB ID 1HHO). The thiophene and phenyl groups show π-π stacking with His45 and hydrophobic interactions with Val98 in hemoglobin .
  • QSAR Modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity. For imidazolidinones, a logP ~2.5 and PSA <90 Ų optimize membrane permeability .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ~30%) due to high molecular weight (>300 Da) and moderate solubility .

Q. Docking Results Example :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Hemoglobin α-8.2H-bond with Asp94, π-cation with His45
COX-2-7.8Hydrophobic pocket occupancy by thiophene

Advanced Question: How do structural modifications influence the compound’s antimicrobial efficacy?

Answer:
Modifications at the 3-phenyl or 5-thiophene positions alter activity:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antibacterial potency (MIC 8 µg/mL vs. S. aureus) by increasing electrophilicity and membrane disruption .
  • Extended Conjugation (e.g., benzofuran) : Improves DNA intercalation, as seen in analogs with IC₅₀ ~12 µM against E. coli .

Q. Structure-Activity Relationship (SAR) :

ModificationBioactivity TrendMechanism
3-Phenyl → 3-(4-Cl-phenyl)↑ AntibacterialEnhanced lipid bilayer penetration
Thiophene → Benzothiophene↓ AntifungalReduced solubility limits uptake

Advanced Question: What experimental and theoretical approaches resolve contradictions in reported spectroscopic data?

Answer:
Discrepancies in NMR shifts or IR stretches can be addressed via:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing signal splitting at low temperatures .
  • DFT Calculations : Predicts optimal geometry and NMR chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental assignments .
  • X-ray Crystallography : Provides definitive proof of configuration, as seen in the (5Z)-isomer’s dihedral angle of 178.5° between thiophene and imidazolidinone planes .

Case Study :
A reported δ 8.1 ppm (¹H NMR) for the imine proton was recalculated via DFT to δ 8.05 ppm, confirming experimental accuracy within 0.5% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
Reactant of Route 2
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

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